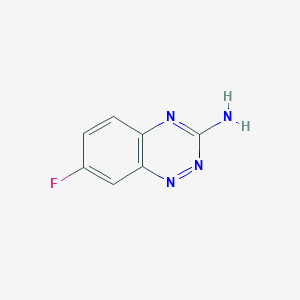

7-Fluoro-1,2,4-benzotriazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-fluoroaniline with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the triazine ring .

Industrial Production Methods: Industrial production of 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase synthesis are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE undergoes various chemical reactions, including:

Electrophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Nucleophilic Addition: The triazine ring can undergo nucleophilic addition reactions, particularly at the nitrogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like halogens (e.g., chlorine, bromine) and conditions such as acidic or basic media.

Nucleophilic Addition: Reagents like amines, alcohols, and thiols in the presence of catalysts.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed:

- Substituted triazines with enhanced biological activities.

- Derivatives with modified electronic properties for material science applications .

Scientific Research Applications

7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.

Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This leads to the inhibition of enzyme activity or disruption of cellular processes. The triazine ring structure allows for versatile modifications, enabling the compound to target various pathways and receptors .

Comparison with Similar Compounds

1,2,4-Triazine: A parent compound with similar structural features but lacking the fluorine atom.

Tetrazine: Another heterocyclic compound with four nitrogen atoms, known for its high reactivity and applications in bioorthogonal chemistry.

Fluorinated Pyrazoles: Compounds with similar fluorine substitution, used in medicinal chemistry for their enhanced biological activity.

Uniqueness: 7-FLUOROBENZO[E][1,2,4]TRIAZIN-3-AMINE stands out due to its unique combination of a triazine ring and a fluorine atom. This combination imparts high chemical stability, enhanced biological activity, and versatility in chemical modifications, making it a valuable compound for various applications .

Biological Activity

7-Fluoro-1,2,4-benzotriazin-3-amine is a member of the benzotriazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antitumor agent and has been studied for its interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula : C7H5F2N5O

Molecular Weight : 201.15 g/mol

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction. This property is crucial for its antitumor effects, as ROS can induce oxidative stress in cancer cells, leading to apoptosis. The compound's mechanism involves:

- One-electron reduction : Produces radical intermediates that can react with cellular components.

- Formation of oxidizing radicals : These radicals can damage DNA and other macromolecules, contributing to its cytotoxicity against tumor cells .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that this compound could selectively target hypoxic tumor cells, which are often resistant to conventional therapies. The cytotoxic effects were linked to the compound's ability to generate ROS in low oxygen conditions .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. It was found to be effective against a range of bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism involves disrupting bacterial cell wall synthesis and function through oxidative damage .

Case Study 1: Antitumor Efficacy

A pivotal study published in the Journal of the American Chemical Society explored the antitumor efficacy of various benzotriazine derivatives including this compound. The results showed that this compound induced apoptosis in cancer cell lines via ROS generation and subsequent DNA damage. The study highlighted the potential for using this compound in hypoxia-selective cancer therapies .

Case Study 2: Antimicrobial Evaluation

Another study focused on synthesizing derivatives of benzotriazines and evaluating their antimicrobial properties. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and induce oxidative stress .

Research Findings Summary

Properties

CAS No. |

74916-44-2 |

|---|---|

Molecular Formula |

C7H5FN4 |

Molecular Weight |

164.14 g/mol |

IUPAC Name |

7-fluoro-1,2,4-benzotriazin-3-amine |

InChI |

InChI=1S/C7H5FN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12) |

InChI Key |

GESXCEBKIYUDJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)N=NC(=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.